molecular formula C27H42N4O2 B12629441 6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one CAS No. 917764-66-0

6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one

Cat. No.: B12629441
CAS No.: 917764-66-0
M. Wt: 454.6 g/mol
InChI Key: NATJJZCTRRXQEB-UHFFFAOYSA-N
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Description

6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one is a complex organic compound that belongs to the class of triazinoquinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one typically involves the cyclocondensation reaction of substituted 6-R1-3-(2-aminophenyl)-1,2,4-triazin-5(2H)-ones with cyclic ketones . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The triazinoquinazoline ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the triazinoquinazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while nucleophilic substitution could introduce various functional groups into the triazinoquinazoline ring.

Scientific Research Applications

6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one is unique due to its specific substitution pattern and the presence of a long hydroxyheptadecyl chain

Properties

CAS No.

917764-66-0

Molecular Formula

C27H42N4O2

Molecular Weight

454.6 g/mol

IUPAC Name

6-(1-hydroxyheptadecyl)-2,4-dihydro-[1,2,4]triazino[2,3-c]quinazolin-3-one

InChI

InChI=1S/C27H42N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24(32)27-29-23-19-17-16-18-22(23)26-28-21-25(33)30-31(26)27/h16-19,24,32H,2-15,20-21H2,1H3,(H,30,33)

InChI Key

NATJJZCTRRXQEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C1=NC2=CC=CC=C2C3=NCC(=O)NN31)O

Origin of Product

United States

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